4-Chloro-5-fluoronicotinaldehyde

CAS No.: 1060802-34-7

Cat. No.: VC2863795

Molecular Formula: C6H3ClFNO

Molecular Weight: 159.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060802-34-7 |

|---|---|

| Molecular Formula | C6H3ClFNO |

| Molecular Weight | 159.54 g/mol |

| IUPAC Name | 4-chloro-5-fluoropyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-3H |

| Standard InChI Key | BQRNVJRDXKKHRB-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C=N1)F)Cl)C=O |

| Canonical SMILES | C1=C(C(=C(C=N1)F)Cl)C=O |

Introduction

Chemical Structure and Identification

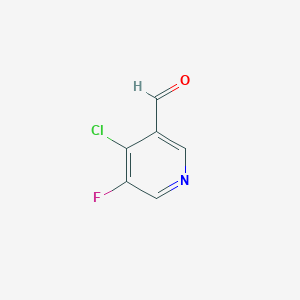

4-Chloro-5-fluoronicotinaldehyde is characterized by its specific substitution pattern on the pyridine ring. The presence of both halogen substituents (chlorine and fluorine) along with the aldehyde group creates a compound with distinctive chemical properties and reactivity.

Basic Identification Data

| Parameter | Information |

|---|---|

| CAS Number | 1060802-34-7 |

| Molecular Formula | C₆H₃ClFNO |

| Molecular Weight | 159.54 g/mol |

| IUPAC Name | 4-chloro-5-fluoropyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-3H |

| Standard InChIKey | BQRNVJRDXKKHRB-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C=N1)F)Cl)C=O |

| PubChem Compound ID | 71742306 |

The compound is also sometimes referred to as 4-chloro-5-fluoro-pyridine-3-carbaldehyde in various chemical databases and literature .

Physical and Chemical Properties

4-Chloro-5-fluoronicotinaldehyde possesses several distinctive physical and chemical properties that make it useful in various chemical applications.

Chemical Properties

4-Chloro-5-fluoronicotinaldehyde is characterized by its moderate polarity due to the presence of electronegative halogen substituents (chlorine and fluorine), which significantly influence its reactivity and solubility in various solvents . The aldehyde functional group at the 3-position makes it particularly valuable for further chemical reactions, such as:

-

Condensation reactions

-

Reduction to the corresponding alcohol

-

Oxidation to carboxylic acid derivatives

-

Nucleophilic addition reactions

The unique combination of halogen substituents on the pyridine ring also imparts specific electronic properties that can affect its behavior in chemical reactions and potential biological activities .

Applications and Research Findings

4-Chloro-5-fluoronicotinaldehyde has several potential applications in chemical research and pharmaceutical development due to its reactive functional groups and unique structural features.

Chemical Research Applications

In chemical research, 4-Chloro-5-fluoronicotinaldehyde serves as:

-

An intermediate in the synthesis of more complex heterocyclic compounds

-

A building block for fluorinated heterocycles, which are of increasing importance in medicinal chemistry

-

A reagent for the development of new synthetic methodologies

For example, in the synthesis of benzimidazole derivatives, compounds such as 5-fluoronicotinaldehyde (a related compound) have been used as reagents. In one documented synthesis, 5-fluoronicotinaldehyde was reacted with N-cyclopropyl-4,5-difluorobenzene-1,2-diamine to produce 1-cyclopropyl-5,6-difluoro-2-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazole .

| Hazard Statement | Description | Warning Category |

|---|---|---|

| H302 | Harmful if swallowed | Warning Acute toxicity, oral |

| H315 | Causes skin irritation | Warning Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |

| Quantity | Price Range (EUR) |

|---|---|

| 100 mg | 135.00 - 138.00 |

| 250 mg | 162.00 - 245.00 |

| 500 mg | 233.00 - 307.00 |

| 1 g | 318.00 - 661.00 |

| 5 g | Inquiry needed |

These prices may vary depending on the supplier, purity, and other factors .

Related Compounds and Derivatives

Several structurally related compounds appear in the chemical literature and may share similar properties or applications with 4-Chloro-5-fluoronicotinaldehyde.

Structural Analogues

Related compounds include:

-

5-Fluoronicotinaldehyde (CAS: 39891-04-8) - Differs by lacking the chlorine substituent

-

4-Chloro-5-fluoro-7-methoxyquinazoline - Contains a similar substitution pattern on a different heterocyclic system

-

4-Chloro-6-fluoro-5-methoxynicotinaldehyde - Has an additional methoxy group and different substitution pattern

-

2-Chloro-5-fluoropyridine-3-carbaldehyde (CAS: 851484-95-2) - Positional isomer with the chlorine at the 2-position instead of the 4-position

These related compounds may offer insights into the chemical behavior and potential applications of 4-Chloro-5-fluoronicotinaldehyde.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume